molecular formula C17H21ClN4O3S B11171716 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11171716
M. Wt: 396.9 g/mol
InChI Key: MWASDFJOBRBNLQ-UHFFFAOYSA-N
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Description

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a chloro group, an acetamido group, a methoxy group, and a thiadiazole ring

Chemical Reactions Analysis

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators and disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of functional groups and the presence of the thiadiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H21ClN4O3S/c1-5-10(6-2)16-21-22-17(26-16)20-15(24)11-7-12(18)13(19-9(3)23)8-14(11)25-4/h7-8,10H,5-6H2,1-4H3,(H,19,23)(H,20,22,24)

InChI Key

MWASDFJOBRBNLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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